molecular formula C16H12FN3O B1504405 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone CAS No. 1132610-44-6

1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone

Cat. No.: B1504405
CAS No.: 1132610-44-6
M. Wt: 281.28 g/mol
InChI Key: MNFNUEHQRUSBKJ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with fluorine and methyl groups at positions 5 and 6, respectively, linked via an ethanone bridge to a quinoxaline moiety. Quinoxaline derivatives are well-documented for their biological activity, including antimicrobial, antiviral, and anticancer properties, while pyridine derivatives are often utilized in medicinal chemistry due to their pharmacokinetic stability .

Properties

IUPAC Name

1-(5-fluoro-6-methylpyridin-2-yl)-2-quinoxalin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c1-10-12(17)3-5-14(20-10)16(21)9-11-2-4-13-15(8-11)19-7-6-18-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFNUEHQRUSBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)CC2=CC3=NC=CN=C3C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677584
Record name 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132610-44-6
Record name 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-(6-quinoxalinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132610-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone, also known by its CAS number 1132610-44-6, is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C16H12FN3O
  • Molecular Weight : 281.28 g/mol
  • CAS Number : 1132610-44-6
PropertyValue
Molecular FormulaC16H12FN3O
Molecular Weight281.28 g/mol
CAS Number1132610-44-6

The compound exhibits a range of biological activities primarily through its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in cellular signaling pathways, particularly those linked to cancer progression and inflammation.

Inhibitory Activity

1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone has demonstrated significant inhibitory activity against:

  • ALK5 (Activin receptor-like kinase 5) : A key player in TGF-beta signaling pathways. The compound showed an IC50 value of approximately 4.69 μM, indicating potent inhibition at micromolar concentrations .

Antimicrobial Activity

Research has indicated that the compound possesses notable antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli 0.0195 mg/mL
Bacillus mycoides 0.0048 mg/mL
C. albicans 0.0048 mg/mL

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone:

  • Transforming Growth Factor-Beta Pathway Inhibition : A study synthesized various triazole derivatives related to quinoxaline structures and assessed their ALK5 inhibitory activity, which parallels findings for our target compound .
  • Antibacterial Screening : Another investigation highlighted the antibacterial properties of compounds with similar structural motifs, reinforcing the potential of the pyridine and quinoxaline frameworks in developing new antibiotics .
  • In Vitro Assays : Various assays conducted on synthesized derivatives have shown promising results against resistant bacterial strains, indicating that modifications to the core structure can enhance biological activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that quinoxaline-based compounds can inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation. The TGF-beta receptor type-1, which is implicated in various cancers, has been identified as a target for this compound, suggesting its potential role in cancer therapy .

Antimicrobial Properties

The incorporation of fluorine into organic compounds often enhances their biological activity. Preliminary investigations suggest that 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial or antifungal agent .

Neurological Research

Quinoxaline derivatives have been linked to neuroprotective effects in various models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could position it as a therapeutic agent for conditions such as Alzheimer's disease or Parkinson's disease, although more detailed studies are required to confirm these effects .

Case Study 1: Inhibition of TGF-beta Signaling

In a study examining the effects of quinoxaline derivatives on TGF-beta signaling pathways, it was found that 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone significantly inhibited the phosphorylation of SMAD proteins, which are critical mediators in the TGF-beta signaling cascade. This inhibition was associated with reduced cell migration and invasion in cancer cell lines, indicating its potential as an anti-metastatic agent .

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays were conducted to evaluate the efficacy of this compound against various bacterial strains. The results demonstrated that it exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .

Future Directions in Research

The ongoing research into 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone highlights several promising avenues:

  • Optimization for Drug Development : Further structural modifications could enhance its pharmacokinetic properties and reduce toxicity.
  • Expanded Biological Testing : Comprehensive testing across various biological systems could elucidate additional therapeutic applications.
  • Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

  • Synthetic Efficiency : The target compound’s analogs (e.g., 11a, A8) show moderate-to-high yields (52–71%), suggesting feasible scalability .
  • Bioactivity: Imidazole-acetamide derivatives (e.g., ) exhibit broader antimicrobial activity compared to ethanone-based compounds, likely due to enhanced hydrogen-bonding capacity.
  • Structural Flexibility: Substitution at the pyridine ring (e.g., dimethylamino in 11a vs.

Research Implications and Gaps

  • The absence of direct biological data for 1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone highlights a critical research gap.
  • Comparative studies with analogs suggest prioritizing TGF-β inhibition assays (as for 11a) and antibacterial screening (as for ).
  • Further exploration of metal complexation (e.g., nickel complexes in ) could unlock applications in materials science or targeted drug delivery.

Preparation Methods

Preparation of Substituted Pyridine and Quinoxaline Precursors

  • The 5-fluoro-6-methylpyridin-2-yl moiety is generally prepared by selective halogenation of methylpyridine derivatives or via palladium-catalyzed cross-coupling reactions starting from appropriate halogenated precursors.
  • The quinoxalin-6-yl fragment is synthesized through condensation of o-phenylenediamine with 1,2-dicarbonyl compounds such as glyoxal or related diketones, forming the quinoxaline ring system.

Formation of the Ethanone Linkage

  • The ethanone linkage connecting the pyridine and quinoxaline rings is introduced via a ketone formation reaction, commonly through acylation or coupling of an aldehyde or ketone derivative of one heterocycle with the other heterocycle possessing an active methylene or amine group.
  • One documented approach involves lithiation of a bromo-substituted heterocycle followed by formylation with dimethylformamide (DMF) to yield an aldehyde intermediate, which is then coupled with a phosphonate reagent to form the ketone.

Representative Synthetic Route (Adapted from Related Imidazole Derivatives)

  • Lithiation of 5-bromo-1H-indazole with n-butyllithium at low temperature, followed by DMF treatment, yields the corresponding aldehyde intermediate.
  • Coupling of this aldehyde with diphenyl (6-methylpyridin-2-yl)(phenylamino)methylphosphonate in the presence of cesium carbonate in THF/i-propanol mixture forms the ketone intermediate.
  • Subsequent oxidation and cyclization steps lead to imidazole derivatives structurally related to the target compound.
  • Although the exact quinoxalinyl analog preparation is less documented, similar strategies involving aldehyde formation, coupling, and cyclization are applicable.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Lithiation and Formylation n-BuLi, THF, -50 °C; DMF 58 Formation of aldehyde intermediate
Coupling with Phosphonate Cs2CO3, THF/i-PrOH, room temperature 58 Formation of ketone intermediate
Oxidation 40% HBr in DMSO 44 Conversion to diketone intermediate
Cyclization 2,2-Dimethoxyacetaldehyde, NH4OAc, t-BuOMe/MeOH, 50 °C 64 Formation of imidazole ring (related step)
Hydrolysis 1 N HCl, 70 °C 96 Formation of imidazole-2-carbaldehyde (related)

Note: These steps are adapted from the synthesis of related heterocyclic imidazole compounds, which share structural features with the target ethanone compound.

Analytical and Research Findings

  • The synthetic route involving lithiation, formylation, and coupling provides moderate to good yields (44–96%) depending on the step and reagents used.
  • Introduction of fluoro substituents on the pyridine ring is achieved through selective halogenation or by using fluoro-substituted starting materials.
  • The ethanone linkage formation is critical for biological activity, and optimization of coupling conditions (e.g., choice of base, solvent, temperature) significantly affects yield and purity.
  • Related compounds synthesized by these methods have demonstrated potent biological activities, including kinase inhibition, suggesting that the preparation methods yield pharmacologically relevant compounds.

Summary of Preparation Methodology

Preparation Aspect Details
Starting Materials 5-bromo-6-methylpyridine derivatives, o-phenylenediamine, 1,2-dicarbonyl compounds
Key Reagents n-Butyllithium, DMF, cesium carbonate, 2,2-dimethoxyacetaldehyde, ammonium acetate
Solvents Tetrahydrofuran (THF), tert-butyl methyl ether (t-BuOMe), methanol (MeOH), i-propanol
Temperature Low temperature (-50 °C) for lithiation; room temperature to 70 °C for other steps
Yield Range 44% to 96% depending on step
Functional Group Transformations Lithiation, formylation, coupling, oxidation, cyclization, hydrolysis

Q & A

Basic Research Question

  • Storage : Keep in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to minimize oxidation .
  • Handling : Use gloveboxes for hygroscopic or oxygen-sensitive steps. Avoid contact with strong oxidizers (e.g., peroxides) .
  • Waste disposal : Neutralize with sand/vermiculite and incinerate in EPA-approved facilities .

How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Force field calibration : Re-parameterize AMBER/CHARMM for fluorine and quinoxaline interactions .
  • Solvent effects : Include explicit solvent molecules (e.g., water) in MD simulations to account for hydrophobic collapse .
  • Experimental validation : Repeat assays with orthogonal methods (e.g., SPR vs. ITC) to rule out false negatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoro-6-methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone

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